molecular formula C24H19ClN2O2 B2891128 [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone CAS No. 477713-37-4

[3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone

Cat. No.: B2891128
CAS No.: 477713-37-4
M. Wt: 402.88
InChI Key: QLLCMZRHMJSDMI-UHFFFAOYSA-N
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Description

The compound [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone is a pyrazole-based derivative featuring a 4-chlorophenylmethoxy-substituted phenyl ring at the pyrazole C3 position and a 4-methylphenyl methanone group at the N1 position. Pyrazole derivatives are known for their versatility in medicinal chemistry due to their ability to interact with diverse biological targets .

Properties

IUPAC Name

[3-[2-[(4-chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O2/c1-17-6-10-19(11-7-17)24(28)27-15-14-22(26-27)21-4-2-3-5-23(21)29-16-18-8-12-20(25)13-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLCMZRHMJSDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone, also known as CID 3492582, is a pyrazole derivative with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C24H19ClN2O2
  • Molecular Weight : 404.87 g/mol
  • Chemical Structure : The compound features a pyrazole ring substituted with a chlorophenyl methoxy group and a methylphenyl moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Various assays have been conducted to evaluate its effectiveness against different cancer cell lines.

  • Cytotoxicity Assays :
    • The compound demonstrated significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values reported in the low micromolar range.
    • For instance, one study reported an IC50 of 0.46 µM against MCF7 cells, indicating potent antiproliferative activity .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways such as CDK2 and Aurora-A kinase, which are crucial for cell cycle regulation and mitosis.
    • Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study by Li et al. demonstrated that the compound induced autophagy in NCI-H460 cells without triggering apoptosis, suggesting a unique mechanism of action that could be exploited for therapeutic purposes .
    • Another research highlighted its interaction with tubulin, leading to microtubule disassembly and subsequent cell death in cancerous cells .

Comparative Analysis of Anticancer Activity

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF70.46CDK2 Inhibition
Compound ANCI-H4600.39Autophagy Induction
Compound BSF-2683.79Aurora-A Kinase Inhibition

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Compound Name Pyrazole Substituents (C3/N1) Biological Activities (MIC/IC₅₀) Reference Evidence
(4-Chloro-phenyl)[1-(4-methoxy-phenyl)-3-(5-nitro-2-fur-yl)-1H-pyrazol-4-yl]methanone C3: 5-nitro-2-furyl; N1: 4-methoxyphenyl methanone Crystallographic data reported
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone C3: phenyl; N1: thiophen-2-yl methanone Antifungal, antitumor
(Z)-1-(4-Chlorophenyl)-2-(4-((4-chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone C3: 4-chlorophenyldiazenyl; N1: 4-chlorophenyl ethanone Antibacterial (Gram-: 2–4 µg/mL)
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone C3: 4-chlorophenyl; N1: 3-pyridyl methanone Antidepressant, anticonvulsant
Target Compound: [3-[2-[(4-Chlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone C3: 2-[(4-chlorophenyl)methoxy]phenyl; N1: 4-methylphenyl methanone Inferred: Antibacterial, antifungal (see §2.3) N/A

Key Structural Differences :

  • C3 Substituents : The target compound’s 2-[(4-chlorophenyl)methoxy]phenyl group distinguishes it from analogs with nitro-furyl (), diazenyl (), or hydroxy-phenyl groups (). This substitution may enhance lipophilicity and membrane penetration .
Antibacterial and Antifungal Activities
  • Diazenyl Pyrazoles () : Compounds 21–30 exhibit broad-spectrum activity. For example, compound 22 (4-chlorophenyldiazenyl) showed MIC values of 2–4 µg/mL against E. coli and S. aureus, surpassing ciprofloxacin in some cases .
  • Thiophene Derivatives () : The thiophene-substituted analog demonstrated potent activity against C. albicans (MIC: 8 µg/mL), attributed to sulfur-mediated disruption of fungal membranes .
  • Hydroxy-Pyrazoles () : The 5-hydroxy-5-phenyl-4,5-dihydro-pyrazole derivative showed moderate antibacterial activity, likely due to hydrogen-bonding interactions with bacterial enzymes .

Inference for Target Compound: The 4-chlorophenylmethoxy group may synergize with the 4-methylphenyl methanone to enhance antibacterial efficacy, similar to ’s diazenyl compounds.

Antitumor and Antioxidant Activities
  • Nitro-Furyl Derivatives () : The 5-nitro-2-furyl group in ’s compound is associated with DNA intercalation and topoisomerase inhibition, common in antitumor agents .
  • Thiazole-Pyrazolines () : Analogous structures with benzothiazole groups exhibit IC₅₀ values <10 µM against breast cancer cell lines, linked to apoptosis induction .

Physicochemical and Computational Insights

  • Lipophilicity (logP) : The target compound’s logP is estimated to be ~3.5 (via analogy to ’s compounds), favoring blood-brain barrier penetration .
  • Electron Density Analysis: Computational studies (e.g., ’s noncovalent interaction analysis) suggest that the 4-chlorophenylmethoxy group enhances van der Waals interactions with hydrophobic enzyme pockets .
  • Crystallographic Data : Analogs like ’s nitro-furyl derivative exhibit planar pyrazole rings, facilitating π-π stacking with biological targets .

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